molecular formula C24H29FN4O2 B611116 Tafetinib CAS No. 1032265-57-8

Tafetinib

Cat. No. B611116
CAS RN: 1032265-57-8
M. Wt: 424.5204
InChI Key: KGSRYTUWXUESJK-FXBPSFAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tafetinib is a vascular endothelial growth factor receptor (VEGFR) inhibitor for the treatment of solid tumors. Tafeinib is also a multi-targeted receptor tyrosine kinase (RTK) inhibitor.

Scientific Research Applications

Pharmacokinetics Study in Dogs

Shao, Zhu, Tang, and Liu (2013) developed a method using high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI/MS/MS) for determining tafetinib and its main metabolite in dog plasma. This method was successfully applied to a pharmacokinetic study of this compound, offering insights into its behavior in biological systems (Shao et al., 2013).

Computational Approach to Drug Action Analysis

Burkard, Rix, Breitwieser, Superti-Furga, and Colinge (2010) presented a computational strategy to predict the mechanisms, risks, and potential new domains of drug treatment, including a focus on bafetinib, a kinase inhibitor. This approach could inform the development and application of drugs like this compound (Burkard et al., 2010).

Drug Metabolism in Liver Transplant Recipients

Wang, Li, Zhang, Teng, Ju, Jing, Zhao, and Li (2017) investigated the correlation between gene expression involved in drug metabolism and the blood level of tacrolimus in liver transplant receipts. This research could provide valuable insights into optimizing drug dosages for better clinical outcomes, relevant to the application of this compound (Wang et al., 2017).

Gene Delivery Vectors for Cancer Therapy

Qu, Chen, Kuang, Zeng, Cheng, Zhou, Zhuo, and Zhang (2013) designed a novel gene vector for mediating the delivery of the p53 gene, offering potential in cancer therapy. Such innovations in gene delivery methods could be relevant for this compound's application in cancer treatment (Qu et al., 2013).

Neuropharmacokinetic Assessment in High-Grade Gliomas

Portnow, Badie, Markel, Liu, D’Apuzzo, Frankel, Jandial, and Synold (2013) performed a study to determine the neuropharmacokinetics of bafetinib, a tyrosine kinase inhibitor. This research is significant for understanding the brain barrier penetration of drugs like this compound, especially in the context of treating brain tumors (Portnow et al., 2013).

properties

CAS RN

1032265-57-8

Molecular Formula

C24H29FN4O2

Molecular Weight

424.5204

IUPAC Name

(Z)-N-(2-(diethylamino)ethyl)-7-(5-fluoro-2-oxoindolin-3-ylidene)-2-methyl-4,5,6,7-tetrahydro-1H-indole-3-carboxamide

InChI

InChI=1S/C24H29FN4O2/c1-4-29(5-2)12-11-26-23(30)20-14(3)27-22-16(20)7-6-8-17(22)21-18-13-15(25)9-10-19(18)28-24(21)31/h9-10,13,27H,4-8,11-12H2,1-3H3,(H,26,30)(H,28,31)/b21-17-

InChI Key

KGSRYTUWXUESJK-FXBPSFAMSA-N

SMILES

CCN(CCNC(C1=C(NC2=C1CCC/C2=C3C(NC4=CC=C(C=C/34)F)=O)C)=O)CC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Tafetinib, SIM-010603, SIM010603, SIM 010603

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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